Superior Therapeutic Index: CI 750 Lacks Analgesic Activity and Abuse Liability at Antidiarrheal Doses
CI 750 was designed to be without analgesic and addiction liability. Direct comparison shows that, unlike morphine and diphenoxylate, CI 750 does not reverse abstinence syndrome in morphine-dependent monkeys and lacks analgesic activity in standard mouse models. [1]
| Evidence Dimension | Analgesic Activity and Abuse Liability |
|---|---|
| Target Compound Data | CI 750: Does not reverse abstinence syndrome in morphine-dependent monkeys; lacks analgesic activity in mouse hot plate, tail pinch, and antiwrithing tests. [1] |
| Comparator Or Baseline | Morphine and Diphenoxylate: Reverse abstinence syndrome in morphine-dependent monkeys; exhibit analgesic activity in mouse models. [1] |
| Quantified Difference | CI 750 exhibits a complete absence of this liability, whereas morphine and diphenoxylate do not. |
| Conditions | Morphine-dependent monkey model; mouse hot plate, tail pinch, and antiwrithing tests. [1] |
Why This Matters
This directly addresses a major safety and regulatory concern for antidiarrheal drug development, making CI 750 a preferred tool compound for researchers studying non-addictive treatments.
- [1] Bass, P., Kennedy, J. A., Wiley, J. N., Villarreal, J., & Butler, D. E. (1973). CI-750, A novel antidiarrheal agent. Journal of Pharmacology and Experimental Therapeutics, 186(1), 183-198. View Source
